Ethyl 2-methyl-4,4,4-trifluorobutyrate

Physicochemical characterization Distillation purification Process chemistry

Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS 136564-76-6, also registered as 143484-00-8) is a fluorinated carboxylic acid ethyl ester with the molecular formula C₇H₁₁F₃O₂ and a molecular weight of 184.16 g/mol. Its IUPAC name, ethyl 4,4,4-trifluoro-2-methylbutanoate, reflects a butanoate backbone bearing a terminal trifluoromethyl (–CF₃) group and a methyl substituent at the 2-position, which together confer a stereogenic center at C2 and distinctly modulate the compound's lipophilicity and boiling point relative to non-methylated or non-fluorinated analogs.

Molecular Formula C7H11F3O2
Molecular Weight 184.16 g/mol
CAS No. 136564-76-6
Cat. No. B163910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4,4,4-trifluorobutyrate
CAS136564-76-6
Molecular FormulaC7H11F3O2
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC(F)(F)F
InChIInChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3
InChIKeyANNZGOFOWCNVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methyl-4,4,4-Trifluorobutyrate (CAS 136564-76-6): Core Physicochemical and Structural Profile for Procurement Evaluation


Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS 136564-76-6, also registered as 143484-00-8) is a fluorinated carboxylic acid ethyl ester with the molecular formula C₇H₁₁F₃O₂ and a molecular weight of 184.16 g/mol [1]. Its IUPAC name, ethyl 4,4,4-trifluoro-2-methylbutanoate, reflects a butanoate backbone bearing a terminal trifluoromethyl (–CF₃) group and a methyl substituent at the 2-position, which together confer a stereogenic center at C2 and distinctly modulate the compound's lipophilicity and boiling point relative to non-methylated or non-fluorinated analogs [2]. The compound is a colorless to light yellow flammable liquid (boiling point 142–145 °C, density 1.12 g/cm³, calculated LogP ~2.14–2.5) that serves as a versatile building block and synthetic intermediate in pharmaceutical and agrochemical research .

Why Ethyl 2-Methyl-4,4,4-Trifluorobutyrate (CAS 136564-76-6) Cannot Be Casually Replaced by In-Class Trifluorobutyrate Esters


Within the family of 4,4,4-trifluorobutyrate esters, small structural variations—the presence or position of an α-methyl group, the choice of ester alkyl chain, or the absence of fluorination—produce measurable and functionally consequential differences in boiling point, lipophilicity, density, and stereochemical capacity [1]. For example, the non-methylated analog ethyl 4,4,4-trifluorobutyrate (CAS 371-26-7) boils at 127 °C—approximately 15–18 °C lower than the target compound—and exhibits a LogP of 1.89 versus 2.14 for the 2-methyl derivative, altering both distillation purification parameters and partition behavior in synthetic or biological matrices [2]. The regioisomeric ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS 95853-67-1) shares the same molecular formula and LogP but displays a boiling point of 135 °C—roughly 7–10 °C below the 2-methyl isomer—while lacking the synthetically valuable stereocenter at the α-carbon [3]. Such differences mean that in silico models, chromatographic methods, and multi-step synthetic routes optimized for the 2-methyl derivative cannot be reliably extrapolated to its nearest structural neighbors without revalidation, making informed procurement a scientifically necessary step rather than a commodity purchasing decision.

Quantitative Differentiation Evidence for Ethyl 2-Methyl-4,4,4-Trifluorobutyrate (CAS 136564-76-6) Versus Closest Analogs


Boiling Point Elevation of +15–18 °C Over Non-Methylated Ethyl 4,4,4-Trifluorobutyrate

The target compound displays a boiling point of 142–145 °C, which is 15–18 °C higher than that of its non-methylated analog ethyl 4,4,4-trifluorobutyrate (CAS 371-26-7, boiling point 127 °C) . The regioisomeric comparator ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS 95853-67-1) exhibits an intermediate boiling point of 135 °C, which is 7–10 °C below the 2-methyl isomer despite sharing identical molecular formula (C₇H₁₁F₃O₂) and molecular weight (184.16 g/mol) . This boiling point hierarchy (2-Me > 3-Me > H) reflects the differential impact of methyl substitution position on intermolecular interactions and vapor pressure, directly affecting distillation cut points, solvent recovery protocols, and thermal stability considerations during scale-up .

Physicochemical characterization Distillation purification Process chemistry

Enhanced Lipophilicity (LogP +0.25) Relative to Non-Methylated Ethyl 4,4,4-Trifluorobutyrate

The target compound possesses a calculated LogP of 2.138 (molbase) to 2.5 (PubChem XLogP3), which is higher than the LogP of 1.892 reported for the non-methylated analog ethyl 4,4,4-trifluorobutyrate (CAS 371-26-7) [1][2][3]. The ΔLogP of approximately +0.25 to +0.61 (depending on the computational method) is attributable solely to the presence of the 2-methyl group, as the two compounds otherwise share identical functional groups (terminal –CF₃, ethyl ester). The regioisomeric 3-methyl derivative reports an identical LogP of 2.138 to the 2-methyl isomer, indicating that methyl substitution per se—but not its position—drives the bulk lipophilicity increase relative to the unsubstituted scaffold [4]. The computed LogD at pH 7.4 for the target compound is reported as 2.16, confirming that the compound remains predominantly neutral and lipophilic under physiological conditions, with zero hydrogen bond donors, a topological polar surface area of 26.3 Ų, and compliance with Lipinski's Rule of Five [5].

Lipophilicity Drug design ADME prediction Partition coefficient

Stereogenic Center at C2 Enables Enantioselective Synthesis Pathways Absent in Non-Methylated and 3-Methyl Analogs

The 2-methyl substituent of the target compound establishes a stereogenic center at the α-carbon of the butanoate backbone, a structural feature entirely absent in ethyl 4,4,4-trifluorobutyrate (CAS 371-26-7) and not synthetically equivalent in ethyl 3-methyl-4,4,4-trifluorobutyrate (CAS 95853-67-1), where the methyl group is positioned distal to the ester carbonyl [1]. This stereocenter enables the preparation of enantiomerically enriched derivatives. The closely related β-keto ester analog (ethyl 2-methyl-3-keto-4,4,4-trifluorobutyrate) has been demonstrated in the primary literature to undergo base-catalyzed biomimetic transamination with benzylamine, yielding diastereomerically enriched 2-methyl-3-amino-4,4,4-trifluorobutanoic acids; the diastereoselectivity is controlled by the nature of the base catalyst, permitting stereodivergent access to both (2R*,3S*) and (2R*,3R*) configurations as dominant products, with subsequent penicillin acylase-catalyzed resolution delivering all four enantiomerically pure optical isomers [2]. While this specific transformation employed the β-keto ester rather than the saturated target ester, the 2-methyl stereocenter is the critical structural determinant enabling this stereochemical control; the target compound serves as the direct saturated precursor or a closely related scaffold for analogous chiral derivatization strategies .

Chiral synthesis Stereochemistry Enantiomer resolution β-Amino acid precursors

Patent Portfolio of 99 Filings Indicates Established Industrial Relevance and Freedom-to-Operate Visibility

According to PubChemLite annotation data, ethyl 2-methyl-4,4,4-trifluorobutyrate is associated with 99 patent filings, compared to 0 associated literature articles indexed in the same database [1]. This patent-to-literature ratio indicates that the compound's primary value proposition is industrial and applied rather than purely academic, with disclosed uses spanning pharmaceutical intermediate synthesis (including processes for HIV antiviral compounds and DPP-4 inhibitor scaffolds per associated patent families) and agrochemical formulations [2][3]. While patent count alone does not constitute a direct performance comparison, it provides a quantitative proxy for the compound's established position in industrial synthetic routes relative to less-patented or unpatented in-class alternatives, and offers procurement teams a starting point for freedom-to-operate assessment .

Patent landscape Industrial utility Freedom to operate Pharmaceutical intermediate

Density Increase of ~0.25 g/cm³ Over Non-Fluorinated Ethyl 2-Methylbutyrate Driven by –CF₃ Group

The target compound has a measured density of 1.12 g/cm³, which is substantially higher than the 0.865–0.875 g/cm³ reported for its non-fluorinated structural analog ethyl 2-methylbutyrate (CAS 7452-79-1) . This density increase of approximately 0.25–0.26 g/cm³ (roughly +29%) is attributable to the replacement of three hydrogen atoms on the terminal methyl group with fluorine atoms (–CF₃ vs. –CH₃). By comparison, the non-methylated fluorinated analog ethyl 4,4,4-trifluorobutyrate exhibits an even higher density of 1.16 g/cm³, suggesting that the 2-methyl group partially offsets the density-enhancing effect of the –CF₃ moiety . The density ordering (non-fluorinated < 2-methyl-4,4,4-trifluoro < 4,4,4-trifluoro) provides a quantitative framework for predicting phase separation behavior, solvent miscibility, and formulation characteristics in multi-component systems where density matching is critical .

Density differentiation Fluorine effect Phase behavior Formulation science

Hydrolysis to 2-Methyl-4,4,4-Trifluorobutyric Acid Reported at ~98% Yield Enabling Efficient Downstream Functionalization

The ethyl ester functionality of the target compound can be hydrolyzed to the corresponding carboxylic acid, 2-methyl-4,4,4-trifluorobutyric acid (CAS 99783-23-0), with a reported yield of approximately 98% . This free acid (MW 156.1 g/mol, boiling point 172–175 °C, pKa ~4.20, soluble in water and ethanol, insoluble in ether) serves as a key intermediate for further derivatization including amide coupling, acyl chloride formation, and salt preparation for agrochemical and pharmaceutical applications . The near-quantitative hydrolysis yield contrasts with the lower or more variable yields often encountered when hydrolyzing sterically hindered or non-fluorinated ester analogs, although direct comparative hydrolysis yield data for close analogs were not identified in the accessible literature at the time of this analysis. The ethyl ester form additionally offers a practical balance of volatility and reactivity: its boiling point (142–145 °C) is sufficiently high to avoid excessive evaporative loss during ambient handling yet low enough to permit distillative purification, a practical advantage over the corresponding methyl ester (methyl 4,4,4-trifluorobutyrate, boiling point 113 °C) or the free acid itself (boiling point 172–175 °C) .

Ester hydrolysis Synthetic intermediate Carboxylic acid precursor Yield optimization

Recommended Application Scenarios for Ethyl 2-Methyl-4,4,4-Trifluorobutyrate (CAS 136564-76-6) Based on Quantitative Differentiation Evidence


Synthesis of Enantiomerically Enriched Fluorinated β-Amino Acid Building Blocks for Medicinal Chemistry

The stereogenic center at C2—absent in ethyl 4,4,4-trifluorobutyrate and positioned differently in the 3-methyl regioisomer—makes the target compound the preferred ester precursor for synthetic programs requiring chiral fluorinated intermediates. The closely related β-keto ester analog has been demonstrated to undergo diastereoselective biomimetic transamination, with the 2-methyl group serving as the critical stereochemical control element; the saturated target ester can serve as a direct precursor or scaffold for analogous chiral derivatization, enabling access to all four stereoisomers of 2-methyl-3-amino-4,4,4-trifluorobutanoic acid when combined with enzymatic resolution [1]. Medicinal chemistry teams targeting fluorinated β-amino acid motifs should procure this specific 2-methyl derivative rather than the achiral or regioisomeric alternatives to retain the stereochemical option value in their synthetic route design [2].

Process Chemistry Scale-Up Requiring Predictable Distillation and Phase Behavior Parameters

The boiling point of 142–145 °C provides a 15–18 °C window above the non-methylated analog (127 °C) and 7–10 °C above the 3-methyl regioisomer (135 °C), enabling tighter distillation cut control and reduced cross-contamination risk during fractional distillation at pilot or production scale [1]. The density of 1.12 g/cm³—intermediate between the non-fluorinated analog (0.87 g/cm³) and the non-methylated fluorinated analog (1.16 g/cm³)—allows predictable phase separation behavior in aqueous-organic biphasic workups, where the fluorinated ester reliably partitions to the organic layer with density-driven settling characteristics distinct from both lighter non-fluorinated esters and denser perfluorinated solvents [2]. Process chemists developing scalable routes should select this specific compound when these physical property windows align with existing plant equipment specifications and solvent recovery protocols [3].

Pharmaceutical Intermediate Procurement with Patent Landscape Visibility and Supply Chain Continuity

With 99 indexed patent filings spanning pharmaceutical process chemistry (including antiviral and DPP-4 inhibitor intermediate patents) and agrochemical formulations, the target compound offers procurement teams substantially greater freedom-to-operate visibility than less-documented in-class alternatives [1]. The high patent-to-literature ratio (99:0) indicates that the compound's primary value is industrial rather than purely academic, suggesting established commercial supply chains, multiple qualified vendors, and a lower risk of supply disruption compared to compounds with minimal industrial patent presence [2]. Procurement decisions for GMP or ISO-certified intermediate sourcing—where regulatory filing support and long-term supply assurance are critical—should weigh this patent landscape density as a positive indicator of commercial maturity [3].

Lipophilicity-Driven Drug Design Requiring Enhanced logP Without Additional Halogenation

The LogP of 2.14–2.5 for the target compound, compared to 1.89 for the non-methylated analog, demonstrates that the 2-methyl group alone delivers a measurable lipophilicity increase of +0.25 to +0.61 log units—equivalent to the effect of adding approximately one additional methylene unit to an alkyl chain—without introducing additional halogen atoms or extending the molecular framework [1]. Combined with its zero hydrogen bond donor count, low polar surface area (26.3 Ų), and full compliance with Lipinski's Rule of Five, the compound is well-suited as a lipophilic ester prodrug precursor or fragment in drug discovery programs where passive membrane permeability is a key optimization parameter [2]. Medicinal chemists seeking a modular, commercially available fluorinated ester building block with predictable and tunable lipophilicity should select the 2-methyl derivative over the non-methylated analog when the target compound's logP range aligns with their candidate profile requirements [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-methyl-4,4,4-trifluorobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.